Hexakis(trimethylsiloxy)disiloxane

Description

Contextualization within Organosilicon Chemistry and Siloxane Derivatives

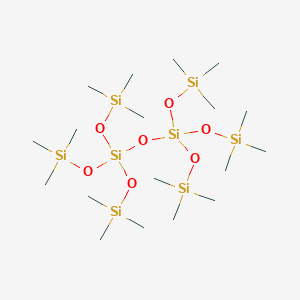

Organosilicon chemistry, a field centered around compounds containing carbon-silicon bonds, has given rise to a vast array of materials with unique properties. Among these, siloxanes, which are characterized by a Si-O-Si linkage, form the backbone of silicones. scribd.comwikipedia.org These materials can range from low-viscosity fluids to rigid resins, with their properties dictated by the molecular architecture. silicones.eu Hexakis(trimethylsiloxy)disiloxane, with the chemical formula C₁₈H₅₄O₈Si₈, is a specific, highly branched oligosiloxane. nii.ac.jp Its structure consists of a central disiloxane (B77578) core to which six trimethylsiloxy groups are attached. This high degree of branching and well-defined structure make it a subject of interest in the study of siloxane chemistry.

Significance of Oligosiloxanes in Advanced Materials Science Research

Oligosiloxanes, which are low-molecular-weight polymers of siloxanes, are crucial as building blocks for creating advanced materials with precisely controlled nanostructures. nii.ac.jp Their use allows for the development of materials with tailored properties, as the final architecture of the siloxane network is dependent on the structure of the precursor oligosiloxanes. nii.ac.jp The unique physicochemical properties of siloxanes, such as thermal stability, hydrophobicity, and low surface tension, are leveraged in a multitude of applications. silicones.eu Highly branched oligosiloxanes, in particular, are investigated for their unique rheological properties and as precursors to complex, cross-linked networks. acs.orgnih.gov

Research Landscape of Hexakis(trimethylsiloxy)disiloxane (Q2M6) as a Model Compound

Within the broad field of siloxane research, Hexakis(trimethylsiloxy)disiloxane, often abbreviated as Q₂M₆ in siloxane nomenclature, serves as a valuable model compound. researchgate.net Its well-defined, non-polymeric structure allows for systematic studies of the chemical reactivity and behavior of the siloxane bond. Researchers have utilized Q₂M₆ to investigate reactions such as the base-catalyzed rearrangement of organopolysiloxanes. researchgate.netacs.orgacs.orgresearchgate.net By studying the reaction of this model compound with reagents like ethanolic sodium hydroxide (B78521), fundamental insights into the degradation and modification of more complex polysiloxane systems can be gained. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

tris(trimethylsilyl) tris(trimethylsilyloxy)silyl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H54O7Si8/c1-26(2,3)19-32(20-27(4,5)6,21-28(7,8)9)25-33(22-29(10,11)12,23-30(13,14)15)24-31(16,17)18/h1-18H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVIBKXXPKFBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H54O7Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576556 | |

| Record name | 1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl tris(trimethylsilyl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18602-90-9 | |

| Record name | 1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl tris(trimethylsilyl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

Synthetic Methodologies for Hexakis(trimethylsiloxy)disiloxane

A documented method for the synthesis of Hexakis(trimethylsiloxy)disiloxane involves the reaction of naturally occurring silicates, which can be considered as sources of oligosiloxanes. researchgate.net A specific laboratory synthesis has been reported starting from more readily available siloxane precursors. nii.ac.jp In this procedure, hexamethyldisiloxane (B120664) is mixed with dehydrated acetone (B3395972) and chlorotrimethylsilane. nii.ac.jp To this mixture, hemimorphite, a natural zinc silicate (B1173343) mineral, is added, and the reaction is stirred for a short period at room temperature. nii.ac.jp Following the reaction, the solid residue is filtered off, and the solvent and excess silylating agents are evaporated to yield the product as a viscous liquid. nii.ac.jp

Spectroscopic and Analytical Characterization

The precise structure of Hexakis(trimethylsiloxy)disiloxane has been confirmed through various spectroscopic techniques, providing a clear fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum in chloroform-d (B32938) (CDCl₃) shows a single sharp signal at approximately 0.10 ppm, which is attributed to the 54 equivalent protons of the six trimethylsilyl (B98337) (Si(CH₃)₃) groups. nii.ac.jp

¹³C NMR: The carbon-13 NMR spectrum in CDCl₃ exhibits a single resonance at about 1.6 ppm, corresponding to the carbon atoms of the trimethylsilyl groups. nii.ac.jp

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum in CDCl₃ reveals two distinct signals. A signal at 8.6 ppm is assigned to the six silicon atoms of the terminal trimethylsiloxy (M) groups, while a signal at -107.1 ppm corresponds to the two central quaternary silicon atoms (Q) of the disiloxane (B77578) core. nii.ac.jp

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) has been used to confirm the molecular weight and elemental composition of the compound. The calculated mass for the sodium adduct [M+Na]⁺ is 629.1916, with an experimentally found value of 629.1915, confirming the formula C₁₈H₅₄O₇Si₈Na⁺ (note the formula in the source appears to have a typo in the oxygen count). nii.ac.jp A gas chromatography-mass spectrometry analysis also shows characteristic fragmentation patterns for this compound. scribd.com

Reaction Mechanisms and Chemical Transformations of Hexakis Trimethylsiloxy Disiloxane

Investigations into Hydrolytic Stability and Reaction Kinetics

The stability of the siloxane bonds in Hexakis(trimethylsiloxy)disiloxane is highly dependent on the chemical environment, particularly the presence of acidic or basic catalysts.

The reaction of Hexakis(trimethylsiloxy)disiloxane, also denoted as Q2M6 (where Q represents the SiO4/2 unit and M represents the (CH3)3SiO1/2 unit), with sodium hydroxide (B78521) in ethanol (B145695) has been a subject of detailed investigation. researchgate.net This reaction serves as a model for understanding the degradation and rearrangement of more complex silicone polymers. The process is initiated by the nucleophilic attack of a hydroxide or ethoxide ion on a silicon atom within the molecule.

The base strength of the catalyst is a critical rate-controlling factor in these rearrangements. acs.org The reaction proceeds through the formation of a sodium siloxanolate intermediate, which is key to the subsequent rearrangement and equilibration processes.

Under certain conditions, the reaction between Hexakis(trimethylsiloxy)disiloxane and sodium hydroxide does not proceed to completion. This can be due to factors such as the concentration of the base or the reaction time. Incomplete reactions lead to the formation of complex, hybrid intermediate structures.

Siloxane Bond Rearrangements and Scission Processes

The rearrangement of siloxane bonds is a fundamental characteristic of organopolysiloxanes, enabling the transformation of these molecules into various structures.

Base-catalyzed rearrangements of organopolysiloxanes are pivotal in both the synthesis and degradation of silicone materials. acs.orggoogle.com The general mechanism, applicable to Hexakis(trimethylsiloxy)disiloxane, involves the nucleophilic attack of a base (like OH⁻) on a silicon atom. This forms a pentacoordinate siliconate intermediate. acs.orgacs.org

This transient species then rearranges, leading to the cleavage of a siloxane bond and the formation of a silanolate anion and a new, smaller siloxane molecule. This newly formed silanolate is itself a potent nucleophile and can attack another siloxane bond, propagating a chain reaction of bond scission and reformation. acs.org This process, often termed "equilibration," continues until a thermodynamic equilibrium of various linear and cyclic siloxane structures is reached. The reactivity in these rearrangements is directly related to the size of the cation of the base (e.g., K⁺ vs. Na⁺), indicating the importance of the silicon-oxygen-alkali metal bond's nature. acs.org

To understand the fundamental processes of siloxane bond scission at a molecular level, researchers employ computational methods like molecular dynamics (MD) simulations, often using the ReaxFF reactive force field. acs.orgnih.govcapes.gov.br While specific simulations for Hexakis(trimethylsiloxy)disiloxane are not widely published, studies on the closely related polydimethylsiloxane (B3030410) (PDMS) provide significant insights into the decomposition pathways. acs.orgbohrium.com

These simulations reveal that the initial step in the thermal decomposition of siloxanes is the cleavage of the Si-C bond, which has a lower bond dissociation energy compared to the Si-O bond. acs.orgnih.govbohrium.com This primary event generates a methyl radical and a polymer radical. Subsequent secondary reactions involving these radicals lead to the formation of stable products like methane (B114726). acs.orgnih.gov The simulations also allow for the study of how factors like temperature and pressure influence the rate of decomposition. nih.gov For instance, increased pressure can significantly slow down the decomposition rate by hindering the formation of radicals and methane molecules. nih.gov

Table 1: Key Findings from ReaxFF MD Simulations of PDMS Decomposition

| Parameter Studied | Observation | Reference |

|---|---|---|

| Initial Decomposition Step | Si-C bond cleavage is the primary initiation event. | acs.org, nih.gov, capes.gov.br |

| Primary Products | CH₃ radical and a corresponding polymer radical. | acs.org, nih.gov |

| Secondary Products | Methane is a major secondary product from radical reactions. | nih.gov |

| Effect of Pressure | Increased pressure leads to a considerable drop in the decomposition rate. | nih.gov |

| Effect of Additives | Addition of water or a SiO₂ slab has no direct effect on short-term stability. | nih.gov, capes.gov.br |

Substitution Reactions of Trimethylsilyl (B98337) Groups with Alkoxysilyl Moieties

The trimethylsilyl (TMS) groups of Hexakis(trimethylsiloxy)disiloxane are not merely passive structural components; they can participate in substitution reactions, acting as both protecting and leaving groups. nih.gov This reactivity allows for the targeted synthesis of functionalized alkoxysiloxane oligomers.

A novel synthetic route involves the reaction of oligosiloxanes possessing TMS groups with an alkoxychlorosilane in the presence of a Lewis acid catalyst, such as bismuth trichloride (B1173362) (BiCl₃). nih.govresearchgate.net In this reaction, the TMS group is substituted by an alkoxysilyl group. The BiCl₃ catalyst is noted to be more efficient than conventional acid catalysts for promoting this functional group exchange. researchgate.net

The efficiency of this substitution can be influenced by steric hindrance around the TMS groups. For example, substitutions on siloxane oligomers composed of RSiO₃ and R₂SiO₂ units are generally more efficient than on those with more sterically crowded SiO₄ units. nih.govresearchgate.net This methodology highlights a sophisticated application of protecting group chemistry in inorganic polymer synthesis, enabling the creation of tailored siloxane structures with specific functionalities. nih.gov

Reactivity Profiling of Hexakis(trimethylsiloxy)disiloxane in Complex Chemical Environments

The reactivity of Hexakis(trimethylsiloxy)disiloxane is characterized by the behavior of its siloxane bonds and trimethylsiloxy groups in the presence of various chemical agents. The core of its reactivity lies in the cleavage and rearrangement of the Si-O-Si linkages, which can be influenced by catalysts, temperature, and the surrounding chemical matrix.

Base-Catalyzed Reactions

In complex chemical environments containing basic catalysts, Hexakis(trimethylsiloxy)disiloxane can undergo significant transformations. The presence of a strong base, such as sodium hydroxide in an alcoholic solvent, can initiate the cleavage of the siloxane bonds.

A study on the reaction of Hexakis(trimethylsiloxy)disiloxane, referred to as Q2M6, with ethanolic sodium hydroxide provides insight into its behavior in such environments. researchgate.net The reaction proceeds via nucleophilic attack of the hydroxide ion on the silicon atoms of the disiloxane (B77578) core. This leads to the breaking of the Si-O-Si bonds and the formation of smaller siloxane oligomers and sodium silanolates. researchgate.net The trimethylsiloxy groups (M units) are generally more stable but can also be cleaved under harsh basic conditions.

The proposed mechanism for the base-catalyzed transformation of siloxanes involves stages of polycondensation and cyclization. researchgate.net The reaction rate and the composition of the final product mixture are highly dependent on reaction parameters such as temperature and the concentration of the base. researchgate.net For instance, in studies of similar linear siloxanes, an increase in sodium hydroxide concentration was found to decrease the reaction rate due to the formation of less reactive dibasic siloxanolates. researchgate.net The activation energy for the base-catalyzed transformation of a simple linear siloxane was determined to be 68 kJ/mol, providing a reference point for the energy requirements of such reactions. researchgate.net

Table 1: Reactivity of Hexakis(trimethylsiloxy)disiloxane with Ethanolic Sodium Hydroxide

| Parameter | Observation |

| Reactant | Hexakis(trimethylsiloxy)disiloxane (Q2M6) |

| Reagent | Ethanolic Sodium Hydroxide |

| Primary Reaction | Cleavage of the central Si-O-Si bond |

| Products | Sodium silanolates, smaller siloxane oligomers |

| Influencing Factors | Temperature, Base Concentration |

Acid-Catalyzed Reactions

While specific studies on the acid-catalyzed reactions of Hexakis(trimethylsiloxy)disiloxane are not detailed in the provided context, the general principles of siloxane chemistry suggest that it would be susceptible to cleavage by strong acids. The protonation of the siloxane oxygen atom would make the silicon center more electrophilic and thus more prone to nucleophilic attack by water or other nucleophiles present in the environment.

Hydrolytic Stability

The hydrolytic stability of branched polysiloxanes like Hexakis(trimethylsiloxy)disiloxane is a critical aspect of their reactivity profile. The rate of hydrolysis is influenced by pH and the presence of catalysts. Generally, the hydrolysis of siloxanes can be catalyzed by both acids and bases. The kinetics of hydrolysis for various alkoxysilanes have been studied, with rate constants varying significantly depending on the specific silane (B1218182), pH, and solvent. For example, the hydrolysis rate constants for tetraethoxysilane (TEOS) have been reported in the range of 1.1 to 5.4 x 10² M⁻¹s⁻¹ under acidic conditions. nih.gov While these are not direct data for Hexakis(trimethylsiloxy)disiloxane, they provide an indication of the reactivity of Si-O bonds towards hydrolysis.

Table 2: General Hydrolysis Parameters of Related Siloxanes

| Silane Type | Catalyst | Rate Constant Range | Activation Energy (kJ/mol) |

| Tetraethoxysilane (TEOS) | Phosphoric Acid | 1.1 - 5.4 x 10² M⁻¹s⁻¹ | 33.3 |

| Tetraethoxysilane (TEOS) | Hydrochloric Acid | 4.5 - 65 x 10⁻² M⁻¹min⁻¹ | 31.52 |

| Methyltrimethoxysilane (B3422404) (MTMS) | Alkaline Medium (in Methanol) | 2.453 x 10⁴ s⁻¹ (at 30°C) | 50.09 |

Thermal and Thermo-oxidative Degradation

The thermal stability of polysiloxanes is another key feature of their reactivity. In inert atmospheres, the degradation of linear polysiloxanes typically occurs through a single-step weight loss process involving the formation of volatile cyclic siloxanes. However, the branched structure of Hexakis(trimethylsiloxy)disiloxane may influence its degradation pathway. The presence of oxygen can lead to a more complex, multi-step thermo-oxidative degradation process, ultimately forming silica (B1680970).

Advanced Structural Elucidation and Molecular Architecture of Hexakis Trimethylsiloxy Disiloxane

Spectroscopic and Diffraction Techniques for In-depth Structure Characterization

A combination of spectroscopic and diffraction methods is essential for the detailed structural analysis of hexakis(trimethylsiloxy)disiloxane, confirming its molecular formula as C18H54O7Si8 and a molecular weight of 607.3 g/mol . guidechem.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, is a powerful tool for elucidating the specific silicon environments within the hexakis(trimethylsiloxy)disiloxane molecule. The chemical shifts observed in a 29Si NMR spectrum provide detailed information about the connectivity of the silicon atoms. nih.govosti.gov For instance, distinct signals will be present for the central silicon atoms of the disiloxane (B77578) core (Si-O-Si) versus the silicon atoms of the surrounding trimethylsiloxy groups. researchgate.net The relative integration of these signals allows for a quantitative analysis of the different silicon sites, confirming the molecular structure. osti.gov

In a typical analysis, the sample is dissolved in a suitable solvent like chloroform-d (B32938) (CDCl3) and analyzed using a high-field NMR spectrometer. osti.gov The chemical shifts are referenced to an external standard, commonly tetramethylsilane (B1202638) (TMS) at 0.0 ppm. nih.govosti.gov The large chemical shift dispersion in 29Si NMR simplifies peak assignment. researchgate.net Density functional theory (DFT) calculations can also be employed to predict 29Si NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. nih.gov

A hypothetical 29Si NMR spectrum of hexakis(trimethylsiloxy)disiloxane would be expected to show two primary resonances corresponding to the two distinct silicon environments: the central disiloxane silicon atoms and the six equivalent trimethylsiloxy silicon atoms.

Hypothetical 29Si NMR Data for Hexakis(trimethylsiloxy)disiloxane

| Silicon Environment | Expected Chemical Shift Range (ppm) | Multiplicity |

| Central Si atoms (O-Si -(OSi(CH3)3)3) | -100 to -110 | Singlet |

| Trimethylsiloxy Si atoms (Si (CH3)3) | +10 to -10 | Singlet |

This table is illustrative. Actual chemical shifts may vary based on experimental conditions.

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in hexakis(trimethylsiloxy)disiloxane. The IR spectrum reveals absorption bands corresponding to specific molecular vibrations. Key absorptions for this compound include the strong Si-O-Si stretching vibrations, which are characteristic of the siloxane backbone. nist.gov Additionally, vibrations associated with the Si-C bonds and the C-H bonds of the methyl groups will be prominent. The absence of certain bands, such as a broad O-H stretch, can confirm the complete condensation of silanol (B1196071) precursors. uni-muenchen.de

Characteristic Infrared Absorption Bands for Hexakis(trimethylsiloxy)disiloxane

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Si-O-Si | Asymmetric Stretch | 1000 - 1100 |

| Si-(CH₃)₃ | Symmetric Rocking | ~840 |

| Si-(CH₃)₃ | Symmetric Bending | ~1260 |

| C-H (in CH₃) | Stretching | 2900 - 3000 |

This table provides typical ranges. Specific peak positions can be found in spectral databases like the NIST Chemistry WebBook. nist.gov

X-ray diffraction (XRD) is a powerful non-destructive technique used to assess the purity and confirm the crystalline structure of materials. anton-paar.com For a crystalline sample of hexakis(trimethylsiloxy)disiloxane, XRD analysis would produce a unique diffraction pattern. This pattern, a fingerprint of the material's crystal lattice, can be used to confirm its identity and purity by comparing it to a reference pattern. The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity. While polysiloxanes are often amorphous at room temperature due to their flexible Si-O-Si bonds, smaller, well-defined molecules like hexakis(trimethylsiloxy)disiloxane can be crystallized under appropriate conditions. researchgate.net Single-crystal XRD, if a suitable crystal can be grown, would provide the most definitive structural information, including precise bond lengths and angles. anton-paar.com

Molecular Architecture and Topological Considerations in Siloxane Networks

The structure of hexakis(trimethylsiloxy)disiloxane serves as a model for understanding the architecture of more complex siloxane networks. Its well-defined nature is a direct result of the controlled synthesis from specific molecular precursors.

The final structure of a siloxane network is intrinsically linked to the molecular architecture of its precursors. researchgate.net The synthesis of siloxanes typically involves the hydrolysis and condensation of organosilicon precursors, such as chlorosilanes or alkoxysilanes. wikipedia.orgnih.gov The functionality of the precursor (the number of reactive groups) dictates the type of resulting structure. For example, the hydrolysis of difunctional silanes (R₂SiX₂) leads to linear or cyclic polysiloxanes. wikipedia.org In contrast, trifunctional silanes (RSiX₃) can form more complex, branched, or cage-like structures known as silsesquioxanes. acs.org The formation of a discrete, well-defined molecule like hexakis(trimethylsiloxy)disiloxane requires a carefully controlled reaction of precursors to prevent runaway polymerization into a large, random network. The specific geometry of the Si-O-Si bond, with an angle of approximately 142.5°, and the low rotational barrier around this bond contribute to the flexibility of siloxane chains. wikipedia.org

The synthesis of well-defined siloxane building blocks, such as hexakis(trimethylsiloxy)disiloxane, is a key strategy in creating advanced materials with tailored properties. These building blocks can possess controlled reactive sites, allowing for their further functionalization or incorporation into larger polymer networks. researchgate.net The general approach involves the reaction of silane (B1218182) precursors that can be selectively reacted to form a specific molecular architecture. abcr.com For instance, starting with a central silicon-containing molecule and reacting it with a monofunctional silane under controlled conditions can lead to the formation of a discrete, highly branched structure. This control over the molecular architecture is crucial for producing materials with predictable properties. The ability to create such well-defined structures is a significant advancement over traditional sol-gel processes, which often result in a broad distribution of network structures. nih.gov

Studies on Disiloxane-Backboned Linkers in Metal-Organic Frameworks (MOFs)

The integration of siloxane units into the organic linkers of Metal-Organic Frameworks (MOFs) represents a significant strategy for designing novel materials with tailored properties. The disiloxane backbone, characterized by the Si-O-Si linkage, offers unique geometric and chemical characteristics that influence the resulting framework's architecture and functionality. Specifically, the flexibility and hydrophobicity inherent to siloxanes can be imparted to the MOF structure.

Research has focused on using functionalized disiloxanes as multitopic connectors to build 3D polymeric structures. researchgate.net A notable example is the use of hexakis(4-carboxyphenyl)disiloxane, a hexatopic linker with a central disiloxane core, structurally analogous to the trimethylsiloxy groups of Hexakis(trimethylsiloxy)disiloxane. researchgate.netresearchgate.net This linker has been successfully used to construct a variety of MOFs with different metal nodes, including cadmium, cerium, yttrium, and zinc. researchgate.net The octahedral arrangement of the connecting points on the silicon atoms of the disiloxane unit directs the formation of complex and often unique network topologies. researchgate.net

Below is a table summarizing the crystal data for several MOFs constructed using the hexatopic linker hexakis(4-carboxyphenyl)disiloxane (L-H6).

Table 1: Crystal Data for MOFs with a Hexakis(4-carboxyphenyl)disiloxane Linker

| Framework | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

|---|---|---|---|---|---|---|

| IMP-28 | C₂₅H₂₃NO₈.₅SiCd₁.₅ | Orthorhombic | Pnna | 24.5963 | 19.7681 | 13.7469 |

| IMP-29 | C₄₈H₄₂N₂O₁₇Si₂Ce₂ | Monoclinic | C2/c | 20.2964 | 15.6880 | 25.5029 |

| IMP-30 | C₄₈H₄₂N₂O₁₇Si₂Y₂ | Triclinic | P1 | 11.9554 | 13.5164 | 14.1159 |

| IMP-31 | C₆₂H₄₂N₄O₁₃Si₂Zn₂ | Triclinic | P1 | 9.6743 | 14.8837 | 16.6832 |

Data sourced from a 2018 structural study. researchgate.net

Control of Siloxane Network Architecture through Polymerization of Oligosiloxanes

The architecture of polysiloxane networks is fundamentally controlled by the structure of the monomer or oligomer precursors and the method of polymerization. Oligosiloxanes, such as Hexakis(trimethylsiloxy)disiloxane, serve as critical building blocks for creating complex, well-defined network structures. The control over the final polymer's properties—ranging from thermoplastic elastomers to low-modulus thermoplastics—is achieved by carefully selecting the molecular parameters of these oligomers. researchgate.net

A primary method for synthesizing polysiloxanes with controlled molecular weight and narrow molecular weight distribution is the ring-opening polymerization (ROP) of cyclosiloxanes. nih.govmdpi.com For instance, the anionic ROP of strained cyclotrisiloxanes like 1,3,5-trimethyl-1,3,5-tris(trimethylsiloxy)cyclotrisiloxane can produce linear polysiloxanes where each silicon atom on the backbone is a trifunctional RSiO₃/₂ (T) unit. researchgate.net This demonstrates how specific oligosiloxane precursors are used to introduce branching points into the polymer chain in a controlled manner. researchgate.net

Hexakis(trimethylsiloxy)disiloxane, with its highly branched structure, represents a quintessential T-unit precursor. While linear polysiloxanes are formed from difunctional R₂SiO units (D units) and chain-terminated by monofunctional R₃SiO₁/₂ units (M units), the incorporation of trifunctional T units or quadrifunctional SiO₄/₂ (Q units) is essential for creating cross-linked, three-dimensional networks. The use of well-defined, monodisperse oligosiloxanes as precursors allows for the formation of ordered nanostructures through phase separation between the siloxane segments and other functional end groups. acs.org

The polycondensation of functional oligosiloxanes is another key route to network formation. nih.gov The final network architecture is dictated by the type and number of reactive groups on the precursor. For example, an oligosiloxane with multiple reactive sites can act as a cross-linker, connecting linear polymer chains to form a network. The flexibility of the siloxane backbone (Si-O-Si) in these precursors allows the resulting network to possess useful properties like low glass transition temperatures. wikipedia.org The strategic synthesis of oligomers with specific end groups enables the creation of either block copolymers or liquid-crystalline assemblies, showcasing a high degree of architectural control. acs.org

Below is a table summarizing various siloxane precursors and their roles in forming polymer architectures.

Table 2: Role of Oligosiloxane Precursors in Polymer Architecture

| Precursor Type | Structural Unit | Typical Role in Polymerization | Resulting Architecture |

|---|---|---|---|

| Dichlorodimethylsilane | R₂SiCl₂ | Chain propagation (forms D units) | Linear chains |

| Hexamethyldisiloxane (B120664) | (CH₃)₃Si-O-Si(CH₃)₃ | Chain termination (forms M units) | End-capping of linear chains |

| Octamethylcyclotetrasiloxane (D₄) | [(CH₃)₂SiO]₄ | Monomer for Ring-Opening Polymerization | High molecular weight linear or cyclic polymers |

| Hexakis(trimethylsiloxy)disiloxane | O[Si(OSi(CH₃)₃)₃]₂ | Branching/Cross-linking agent (T-unit source) | Branched polymers, 3D networks |

| Vinyl-substituted siloxanes | -CH=CH₂ | Site for cross-linking via hydrosilylation | Cross-linked elastomers |

Computational and Theoretical Chemistry Studies of Hexakis Trimethylsiloxy Disiloxane

Density Functional Theory (DFT) for Molecular Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, energies, and various reactivity descriptors.

DFT calculations are instrumental in understanding the reactivity of Hexakis(trimethylsiloxy)disiloxane by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals determine the molecule's ability to donate or accept electrons, providing insights into its electrophilic and nucleophilic behavior.

Conceptual DFT provides a framework to quantify global and local reactivity through various descriptors. These descriptors, derived from the change in energy with respect to the number of electrons, offer a quantitative measure of a molecule's stability and reactivity. For Hexakis(trimethylsiloxy)disiloxane, these parameters can be calculated to predict its behavior in chemical reactions.

Table 1: Conceptual DFT Reactivity Descriptors for Hexakis(trimethylsiloxy)disiloxane (Illustrative)

| Descriptor | Symbol | Formula | Significance for Hexakis(trimethylsiloxy)disiloxane |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity | A | -ELUMO | Energy released upon gaining an electron; indicates susceptibility to reduction. |

| Electronegativity | χ | (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution; a measure of stability. |

| Chemical Softness | S | 1 / (2η) | Reciprocal of hardness; indicates reactivity. |

| Electrophilicity Index | ω | χ2 / (2η) | A global measure of electrophilic character. |

Note: The values in this table are illustrative and would be quantified through specific DFT calculations.

DFT is also employed to study the non-covalent interactions between Hexakis(trimethylsiloxy)disiloxane and other molecules or surfaces. nih.gov By analyzing the electron density distribution, one can identify regions of positive and negative electrostatic potential, which govern how the molecule interacts with its environment. nih.gov This is crucial for understanding its properties as a solvent, a surface modifier, or its behavior in condensed phases.

Computational tools can map these molecular interaction fields, providing a visual representation of energetically favorable binding sites for various chemical probes. beilstein-journals.org This information is valuable for predicting the solubility, miscibility, and compatibility of Hexakis(trimethylsiloxy)disiloxane with other materials. nih.govbeilstein-journals.org

Molecular Dynamics (MD) Simulations for Chemical Stability and Reaction Pathways

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into their stability and the mechanisms of chemical reactions. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time.

Ab Initio Calculations for Siloxane Bond Characteristics

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate description of the chemical bond. Studies on disiloxane (B77578) and related molecules have been crucial in understanding the nature of the Si-O-Si linkage, a fundamental component of Hexakis(trimethylsiloxy)disiloxane.

These calculations have shown that the Si-O-Si bond angle is significantly wider than the analogous C-O-C bond angle in ethers, a key feature that imparts flexibility to the siloxane chain. researchgate.netstackexchange.com The equilibrium Si-O-Si angle is influenced by a balance between electrostatic repulsion and the electronic structure of the bridging oxygen atom. researchgate.net Ab initio studies have also been used to determine force field parameters for siloxanes, which are essential for accurate MD simulations. The inclusion of d-orbitals on silicon in the basis set is often necessary to accurately reproduce experimental geometries.

Theoretical Investigations into Hyperconjugative Interactions in Permethylated Siloxanes

The electronic properties of permethylated siloxanes like Hexakis(trimethylsiloxy)disiloxane are significantly influenced by hyperconjugation. ksis.re.krresearchgate.netnih.gov This phenomenon involves the delocalization of electron density from the oxygen lone pairs into the adjacent antibonding σ*Si-C orbitals. ksis.re.krresearchgate.net

This nO → σ*Si-C interaction has several important consequences:

Low Basicity of Oxygen: The delocalization of oxygen's lone pair electrons reduces their availability to act as a Lewis base, making siloxanes less basic than their ether counterparts. ksis.re.krresearchgate.netnih.gov

Wide Si-O-Si Angle: Hyperconjugation contributes to the remarkably wide Si-O-Si bond angles observed in siloxanes. ksis.re.kr

Si-O Bond Strength: This interaction strengthens the Si-O bond, contributing to the thermal stability of polysiloxanes. researchgate.net

Natural Bond Orbital (NBO) analysis, a common computational technique, is used to quantify these hyperconjugative interactions and their impact on the structure and reactivity of permethylated siloxanes. ksis.re.krresearchgate.netnih.gov

Modeling Studies for Cage Siloxanes and Silsesquioxane-Based Architectures

Hexakis(trimethylsiloxy)disiloxane can be considered a fundamental building block or a model compound for larger, more complex silsesquioxane structures. researchgate.netnih.gov Silsesquioxanes are a class of organosilicon compounds with the general formula [RSiO3/2]n that form cage-like or polymeric architectures. wikipedia.org

Computational modeling plays a crucial role in understanding the formation of these nanostructured materials. Theoretical studies can elucidate the reaction mechanisms of hydrolysis and condensation of siloxane precursors that lead to the formation of silsesquioxane cages. researchgate.netnih.gov By understanding the energetics and pathways of these reactions, it is possible to control the synthesis to obtain specific cage sizes and functionalities. wikipedia.orgnih.gov The structure and reactivity of incompletely condensed silsesquioxanes, which possess reactive silanol (B1196071) groups, can also be modeled to understand their role as precursors for more complex materials. nih.gov

Role in Polymer Science and Advanced Materials Development

Hexakis(trimethylsiloxy)disiloxane as a Model Polyorganosiloxane

Hexakis(trimethylsiloxy)disiloxane is a fully methylated linear siloxane oligomer. cir-safety.org Its precise chemical formula is C₁₄H₄₂O₅Si₆, and it consists of a backbone of six silicon atoms linked by five oxygen atoms, with all remaining valencies on the silicon atoms satisfied by methyl groups. smolecule.comambeed.com Due to this exact and unreactive structure, it is not a polyorganosiloxane in the sense of a high-molecular-weight polymer. Instead, its value lies in its function as a model compound .

Researchers utilize Hexakis(trimethylsiloxy)disiloxane and other well-defined oligomers to understand the fundamental properties of polysiloxanes. Its known molecular weight, low viscosity, and thermal stability make it an ideal standard for calibrating analytical equipment and for studying the relationship between molecular structure and physical properties, such as viscosity-temperature dependence, in larger polysiloxane systems. smolecule.comresearchgate.net

Table 1: Physicochemical Properties of Hexakis(trimethylsiloxy)disiloxane

| Property | Value |

|---|---|

| CAS Number | 107-52-8 |

| Molecular Formula | C₁₄H₄₂O₅Si₆ |

| Molecular Weight | 458.99 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~245-246 °C |

| Density | ~0.89 g/cm³ at 20°C |

| Refractive Index | ~1.395 at 20°C |

Data sourced from multiple chemical databases. smolecule.com

Integration into Sol-Gel Chemistry for Siloxane-Based Materials

The sol-gel process is a versatile method for creating inorganic and hybrid organic-inorganic materials, particularly metal oxides and silica-based networks. rsc.org The process is based on the hydrolysis and subsequent condensation of molecular precursors, typically metal alkoxides. mdpi.comresearchgate.net

For creating siloxane-based or hybrid materials, the precursors of choice are alkoxysilanes like tetraethoxysilane (TEOS) or organo-functionalized silanes such as methyltrimethoxysilane (B3422404) (MTMS). researchgate.net These molecules possess hydrolyzable alkoxy groups that react with water to form silanol (B1196071) groups. These silanols then condense to build a three-dimensional Si-O-Si network, which constitutes the gel. mdpi.com

Hexakis(trimethylsiloxy)disiloxane, being fully substituted with non-hydrolyzable methyl groups and lacking any alkoxy functionalities, cannot participate in the fundamental hydrolysis and condensation reactions of the sol-gel process. Therefore, it cannot be integrated as a precursor into a sol-gel network to form materials with a homogeneous composition. The precursors used in these applications are reactive oligosiloxanes that possess the necessary functional groups for network formation.

Investigating Factors Affecting the Degree of Polymerization in Silicic Acid Systems

The polymerization of silicic acid is a fundamental process in the formation of silica-based materials. The degree of polymerization is a critical parameter that dictates the final properties of the resulting material. The presence of compounds like Hexakis(trimethylsiloxy)disiloxane can significantly influence this process. Research into silicic acid polymerization has identified several key factors that affect the degree of polymerization, including pH, temperature, initial monomer concentration, and the presence of catalysts or structure-directing agents.

The sol-gel process is a widely utilized method for synthesizing silica (B1680970) nanoparticles from precursors like tetraethoxysilane (TEOS). This process involves the hydrolysis of the precursor to form silicic acid, followed by a polycondensation reaction. The degree of polymerization during this process can be controlled by manipulating reaction conditions. For instance, the size of silica nanoparticles can be tailored by adjusting the amounts of TEOS, water, and catalyst. The use of different solvents also plays a role; for example, using methanol (B129727) as a solvent tends to produce smaller particles compared to ethanol (B145695).

While direct studies detailing the specific influence of Hexakis(trimethylsiloxy)disiloxane on the degree of polymerization in silicic acid systems are not extensively documented in the provided search results, its structural similarity to other siloxane precursors suggests it could act as a branching or end-capping agent. The trimethylsiloxy groups are monofunctional in terms of polycondensation, meaning they can terminate polymer chain growth. By controlling the concentration of such a compound, it would be theoretically possible to regulate the size and branching of the resulting polysiloxane network.

Table 1: Factors Influencing Silica Nanoparticle Size in the Stöber Method

| Parameter | Effect on Particle Size |

| Increasing TEOS Concentration | Increase |

| Increasing Water Concentration | Decrease |

| Increasing Catalyst Concentration | Increase |

| Solvent (Methanol vs. Ethanol) | Smaller with Methanol |

This table provides a general overview of factors affecting silica nanoparticle size based on the Stöber method, a common sol-gel synthesis route.

Contributions to Hybrid Inorganic-Organic Systems

Hybrid inorganic-organic materials are a class of composites that combine the advantageous properties of both inorganic and organic components at the molecular or nanometer scale. The inorganic part, often a siloxane network, provides thermal stability, mechanical strength, and rigidity, while the organic component can introduce flexibility, functionality, and processability.

Organically functionalized mesoporous silicas are prime examples of such hybrid systems. These materials can be synthesized at room temperature through the co-condensation of silica precursors, like tetraethoxysilane, with organosiloxanes in the presence of surfactant templates. researchgate.net This process results in covalently linked, ordered, hybrid networks. researchgate.net The choice of the organosiloxane precursor is crucial in determining the properties of the final hybrid material.

While the direct use of Hexakis(trimethylsiloxy)disiloxane in the synthesis of hybrid materials is not explicitly detailed in the provided search results, its structure makes it a potential candidate for modifying the properties of such systems. Its bulky and hydrophobic trimethylsilyl (B98337) groups could be used to introduce hydrophobicity and to control the porosity of the resulting hybrid material. By acting as a non-reactive filler or a surface modifier, it could influence the mechanical and thermal properties of the polymer matrix. The blending of polyhedral oligosilsesquioxanes (POSS), which share structural similarities with Hexakis(trimethylsiloxy)disiloxane, into organic polymers has been shown to enhance properties like surface hardness.

Catalytic Transformations Involving Hexakis Trimethylsiloxy Disiloxane

Catalytic Activity in Organosiloxane Transformations

While hexakis(trimethylsiloxy)disiloxane itself is not typically a catalyst, its presence and structure are relevant in catalytic processes involving organosiloxanes. Catalysts like tris(pentafluorophenyl)borane (B72294) (TPFPB) are effective in mediating the condensation reaction between hydrosilanes and alkoxysilanes, a process known as the Piers-Rubinsztajn reaction, to form siloxane bonds. researchgate.net This reaction is fundamental to the synthesis of various siloxane-based materials. researchgate.net The efficiency of such catalytic systems allows for the controlled synthesis of oligosiloxanes under mild conditions, often with high yields and short reaction times. researchgate.net

The utility of these catalysts extends to the synthesis of complex siloxane structures. For instance, a linear pentasiloxane with alternating phenyl and ethyl substituted silicon atoms has been synthesized in a multi-step, one-pot process with a final yield of 70%. researchgate.net This demonstrates the catalyst's ability to facilitate sequential bond formations to create precisely structured oligomers. researchgate.net

Promotion of Siloxane Rearrangements by Catalytic Agents

Catalytic agents can promote the rearrangement of siloxane structures. In the presence of a catalyst like hydrated tris(pentafluorophenyl)borane, intramolecular reactions of certain disilyl compounds can lead to the formation of novel bridged siloxanes. researchgate.net These cyclic structures contain a Si-O-Si linkage within a ring system. researchgate.net

The robustness of some catalysts in these transformations is noteworthy. For example, (C₆F₅)₃B(OH₂) has been shown to be reusable, maintaining excellent conversion rates over multiple cycles with a catalyst loading as low as 1.0 mol%. researchgate.net This highlights the efficiency and potential for sustainable practices in siloxane synthesis. The catalyst's tolerance to water is also a significant advantage, enabling a catalytic route to disiloxanes with greater than 99% conversion for various tertiary silanes. researchgate.net

The table below summarizes the conversion rates of different tertiary silanes to disiloxanes using a water-tolerant catalyst.

| Substrate Silane (B1218182) | Catalyst | Catalyst Loading (mol%) | Conversion (%) |

| Et₃SiH | (C₆F₅)₃B(OH₂) | 1.0 | >99 |

| PhMe₂SiH | (C₆F₅)₃B(OH₂) | 1.0 | >99 |

| Ph₃SiH | (C₆F₅)₃B(OH₂) | 1.0 | >99 |

Role in Catalyst-Mediated Siloxane Bond Formation Reactions

The formation of siloxane bonds (Si-O-Si) is a cornerstone of silicone chemistry, and various catalytic methods have been developed to facilitate this. The Piers-Rubinsztajn reaction, catalyzed by Lewis acids such as tris(pentafluorophenyl)borane, is a prominent example. researchgate.net This reaction involves the condensation of a hydrosilane (Si-H) with an alkoxysilane (Si-OR) to yield a disiloxane (B77578) and a hydrocarbon byproduct. researchgate.net

This catalytic reaction is not limited to alkoxysilanes. Hydrosilanes can also react with silanols (Si-OH), alcohols (R-OH), ethers (R-OR'), or water in the presence of TPFPB to form siloxane bonds, alkoxysilanes, or silanols, respectively. researchgate.net The common mechanistic feature of these transformations is a TPFPB-mediated hydride transfer from a silicon atom. researchgate.net The ability to form unsymmetrical disiloxanes (Si-O-Si') by adjusting reaction conditions further underscores the versatility of this catalytic approach. researchgate.net

Advanced Analytical Techniques in Hexakis Trimethylsiloxy Disiloxane Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis and Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of Hexakis(trimethylsiloxy)disiloxane and related siloxane materials, GC-MS is invaluable for purity assessment, identification of side-products, and elucidation of fragmentation pathways which in turn provides structural information.

When a sample containing Hexakis(trimethylsiloxy)disiloxane is injected into the GC, it is vaporized and carried by an inert gas through a chromatographic column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. Less volatile compounds or those with stronger interactions with the stationary phase will have longer retention times.

Following separation in the GC, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

Component Analysis and Structural Elucidation:

The mass spectrum of a siloxane provides a wealth of structural information. The fragmentation of Hexakis(trimethylsiloxy)disiloxane and similar branched siloxanes is characterized by the cleavage of Si-O and Si-C bonds. While a specific, publicly available mass spectrum for pure Hexakis(trimethylsiloxy)disiloxane is not readily found in the searched literature, the fragmentation patterns of analogous siloxanes can be used for inference. For instance, the mass spectrum of the related compound Hexamethyldisiloxane (B120664) (HMDS) is well-documented and shows characteristic peaks that are also expected in the fragmentation of Hexakis(trimethylsiloxy)disiloxane researchgate.netnist.govnist.gov.

Commonly observed fragment ions for trimethylsilyl (B98337) (TMS) containing compounds include the trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73, which is often a base peak, and other fragments resulting from the loss of methyl groups (-CH₃) or the rearrangement of the siloxane backbone. The analysis of these fragments allows for the detailed structural elucidation of the parent molecule. For example, the presence of specific ion series can indicate the degree of branching and the nature of the substituent groups.

In the analysis of more complex siloxane-based materials, Pyrolysis-GC-MS is a particularly useful technique. In this method, the material is heated to a high temperature in the absence of oxygen, causing it to decompose into smaller, more volatile fragments that can be analyzed by GC-MS. The resulting pyrogram is characteristic of the original polymer's structure. For polysiloxanes, pyrolysis typically yields a series of cyclic siloxanes (e.g., D3, D4, D5), and the distribution of these products can provide information about the structure of the original polymer, including its linearity or degree of branching sudmed.rujeolusa.comresearchgate.netacs.orgunibo.itmdpi.com.

Interactive Data Table: Expected Key Fragment Ions in the Mass Spectrum of Siloxanes

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Structural Significance |

| 73 | [Si(CH₃)₃]⁺ | Characteristic of a trimethylsilyl group. |

| 147 | [(CH₃)₃SiOSi(CH₃)₂]⁺ | Indicates a disiloxane (B77578) unit with a TMS group. |

| 207 | [D₃ - CH₃]⁺ | Fragment from a cyclic trimer (hexamethylcyclotrisiloxane). |

| 221 | [(CH₃)₃SiOSi(CH₃)₂OSi(CH₃)₂]⁺ | Suggests a linear trisiloxane fragment. |

This table is illustrative and based on the general fragmentation patterns of polysiloxanes. The actual mass spectrum of Hexakis(trimethylsiloxy)disiloxane may show variations.

Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Determination in Polymerization Studies

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an essential technique for characterizing the molecular weight distribution of polymers. malvernpanalytical.comazom.comualberta.ca In polymerization studies involving Hexakis(trimethylsiloxy)disiloxane as a monomer or crosslinking agent, SEC is employed to monitor the progress of the reaction, determine the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw), and assess the polydispersity index (PDI = Mw/Mn) of the resulting polymers. tandfonline.comlcms.czresearchgate.netnih.govbgb-info.com

The principle of SEC is based on the separation of molecules according to their hydrodynamic volume in solution. The SEC system consists of a column packed with porous gel particles. Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, leading to a longer retention time.

Molecular Weight and Polydispersity Determination:

To determine the molecular weight of a polymer sample, the SEC system is calibrated with a series of well-characterized polymer standards of known molecular weight. A calibration curve of log(Molecular Weight) versus retention time is then constructed. The molecular weight of the unknown sample can be determined by comparing its retention time to the calibration curve.

The polydispersity index (PDI) is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer, where all chains have the same length. Synthetic polymers are typically polydisperse, with PDI values greater than 1.0. For branched polymers, such as those that can be formed using Hexakis(trimethylsiloxy)disiloxane, the analysis can be more complex due to the different hydrodynamic volumes of branched and linear polymers of the same molecular weight. researchgate.netnih.gov The use of multi-angle light scattering (MALS) detectors in conjunction with SEC can provide absolute molecular weight determination without the need for column calibration with structurally similar standards.

The choice of solvent is critical in SEC analysis of polysiloxanes. Toluene is often a preferred solvent over tetrahydrofuran (B95107) (THF) because the refractive index increment (dn/dc) of many polysiloxanes in THF is very low, leading to poor signal intensity with a refractive index (RI) detector. lcms.cz

Interactive Data Table: Typical SEC Data for Polysiloxane Analysis

| Parameter | Description | Typical Value/Range for Polysiloxanes |

| Mn ( g/mol ) | Number-Average Molecular Weight | Varies widely depending on synthesis |

| Mw ( g/mol ) | Weight-Average Molecular Weight | Varies widely depending on synthesis |

| PDI (Mw/Mn) | Polydispersity Index | 1.1 - 5.0+ |

| Eluent | Mobile Phase | Toluene, Tetrahydrofuran (THF) |

| Detector | Detection Method | Refractive Index (RI), Multi-Angle Light Scattering (MALS) |

The values in this table are representative and can vary significantly based on the specific polymer and analytical conditions.

Thermal Analysis Techniques in the Investigation of Siloxane-Based Materials

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program. For siloxane-based materials derived from or containing Hexakis(trimethylsiloxy)disiloxane, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly important for evaluating their thermal stability, decomposition behavior, and phase transitions. gelest.com

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). This technique is used to determine the thermal stability of a material, identify its decomposition temperatures, and quantify the amount of residual mass at high temperatures.

For silicone resins and crosslinked polysiloxanes, TGA curves typically show a high onset temperature for decomposition, reflecting the inherent thermal stability of the Si-O backbone. rsc.orgresearchgate.netnih.gov The degradation in an inert atmosphere often proceeds through a depolymerization mechanism, leading to the formation of volatile cyclic siloxanes. gelest.com In the presence of oxygen, oxidative degradation occurs at lower temperatures. The char yield, or the percentage of material remaining at the end of the analysis, is an important parameter for applications requiring high-temperature performance.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as to study curing reactions. nih.govnetzsch.com

For amorphous siloxane-based polymers, the glass transition temperature is a key characteristic, representing the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the DSC thermogram. For semi-crystalline materials, melting and crystallization are observed as endothermic and exothermic peaks, respectively. In the context of materials synthesized using Hexakis(trimethylsiloxy)disiloxane, DSC can be used to study the curing process by monitoring the exothermic heat flow associated with crosslinking reactions. nih.gov

Interactive Data Table: Illustrative Thermal Properties of Siloxane-Based Materials

| Property | Analytical Technique | Typical Observation for Siloxane Resins |

| Decomposition Temperature (Td) | TGA | High, often >300 °C in inert atmosphere |

| Char Yield at 800 °C | TGA | Can be significant, indicating good thermal stability |

| Glass Transition Temperature (Tg) | DSC | Varies with crosslink density and side groups |

| Curing Exotherm | DSC | Observed during the heating of uncured resins |

These properties are illustrative and depend heavily on the specific chemical structure and crosslink density of the siloxane material.

Q & A

Basic: How is Hexakis(trimethylsiloxy)disiloxane identified and characterized in experimental settings?

Methodological Answer:

Identification typically involves Gas Chromatography-Mass Spectrometry (GCMS) to separate and detect the compound based on retention time and fragmentation patterns. Structural confirmation is achieved through spectral matching with reference libraries (e.g., NIST Chemistry WebBook) . Physical properties like boiling point and density are derived experimentally or computationally (e.g., using quantum simulations). For purity assessment, nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR) can validate molecular structure and functional groups. Always cross-reference CAS Registry (107-46-0 for related hexamethyldisiloxane) and synonyms (e.g., tetrakis(trimethylsiloxy)silane) to avoid misidentification .

Basic: What safety precautions are necessary when handling Hexakis(trimethylsiloxy)disiloxane in laboratory environments?

Methodological Answer:

- Flammability: Store away from ignition sources (sparks, open flames) and use explosion-proof equipment .

- Incompatibility: Avoid contact with oxidizers, which may trigger hazardous reactions .

- Spill Management: Use non-sparking tools for cleanup; contain leaks to prevent environmental contamination (e.g., waterways) .

- Personal Protective Equipment (PPE): Wear flame-resistant lab coats, gloves, and eye protection. Static discharge mitigation is critical due to low conductivity .

Advanced: What computational methods are effective in predicting the structural and electronic properties of Hexakis(trimethylsiloxy)disiloxane?

Methodological Answer:

- Diffusion Monte Carlo (DMC): Accurately predicts linearization barriers (energy differences between bent and linear conformations). For disiloxane derivatives, DMC calculations align with experimental Raman spectra (e.g., 0.32 kcal mol⁻¹ barrier) .

- Quantum Simulations: Supercomputer-aided simulations (e.g., density functional theory, DFT) model electronic structures and bending energies. These methods validate experimental observations and predict reactivity .

- Steps:

Advanced: How can molecular docking studies elucidate the pharmacological potential of Hexakis(trimethylsiloxy)disiloxane?

Methodological Answer:

In silico docking evaluates binding affinity to target proteins (e.g., antidiabetic receptors 3BAJ and 1HNY). Key steps:

Protein Preparation: Retrieve crystal structures from PDB; optimize hydrogen bonding and solvation.

Ligand Preparation: Generate 3D conformers of Hexakis(trimethylsiloxy)disiloxane using tools like AutoDock Vina.

Docking Analysis: Assess binding energy (ΔG) and interaction patterns (e.g., hydrogen bonds, hydrophobic contacts).

Validation: Compare results with reference compounds (e.g., Acarbose).

Example Findings:

| Target Protein | Binding Energy (kcal/mol) | Reference Compound (Acarbose) |

|---|---|---|

| 3BAJ | -156.997 | -120.5 |

| 1HNY | -179.446 | -135.2 |

| Data from : The compound showed stronger binding than Acarbose, suggesting antidiabetic potential . |

Advanced: What experimental approaches are used to analyze the environmental adsorption behavior of siloxanes like Hexakis(trimethylsiloxy)disiloxane?

Methodological Answer:

- Static Gravimetric Analysis: Measures adsorption capacity on porous materials (e.g., zeolites, activated carbons) under controlled humidity and temperature .

- Isosteric Heat Calculation: Determines adsorption energy using Clausius-Clapeyron equation from isotherm data.

- Kinetic Studies: Fit pseudo-first/second-order models to adsorption rate data.

Key Findings for Hexamethyl Disiloxane (Analogue):

| Adsorbent | Capacity (mg/g) | Isosteric Heat (kJ/mol) |

|---|---|---|

| Zeolite Y | 45.2 | 28.3 |

| Activated Carbon | 78.6 | 34.7 |

| Data from : Higher affinity for carbons due to hydrophobic interactions . |

Basic: What spectroscopic techniques are critical for validating the purity of Hexakis(trimethylsiloxy)disiloxane?

Methodological Answer:

- ¹H/¹³C NMR: Confirms absence of impurities by matching peak integrals to expected proton/carbon counts. Trimethylsilyl groups appear as singlets (δ 0.1–0.3 ppm) .

- FTIR: Identifies Si-O-Si stretching (~1000–1100 cm⁻¹) and CH₃ bending (~1250 cm⁻¹) .

- GCMS: Quantifies purity (>98%) via peak area normalization; detects volatile byproducts .

Note on Contradictions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.